Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1329954-84-8) is a thienopyridine derivative with a molecular formula of C₂₂H₂₃ClN₂O₃S₂ and a molecular weight of 463.0 g/mol . Its structure comprises:
- A methyl ester group at position 3.
- A benzyl substituent on the tetrahydrothieno[2,3-c]pyridine ring.
- A thiophene-2-carboxamido group at position 2.
- A hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
methyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPCZJDQHDKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate a thiophene moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 348.43 g/mol
The presence of the thiophene ring is significant as it is known to enhance the biological activity of organic compounds.
Antimicrobial Activity
Research indicates that compounds similar to methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : In studies involving various fungal strains, derivatives with similar structures demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 12.5 | C. albicans |
| Compound B | 6.25 | A. niger |
Antileishmanial Activity
Thiophene derivatives have been shown to possess antileishmanial properties. For example, in vitro studies revealed that certain thiophene derivatives inhibited the proliferation of Leishmania major promastigotes significantly:
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, researchers also assessed its cytotoxic effects on mammalian cells:
- Selectivity Index : The selectivity index was favorable in several studies, indicating low toxicity towards mammalian cells while maintaining efficacy against target pathogens .
The mechanisms underlying the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce ROS production leading to cell death in pathogens while sparing mammalian cells.
- Inhibition of Key Enzymes : In silico studies suggest that these compounds may inhibit enzymes such as trypanothione reductase, crucial for the survival of certain protozoan parasites .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene-containing compounds:
- Synthesis and Evaluation : A study synthesized eight thiophene derivatives and evaluated their biological activities against Leishmania major. One compound exhibited an EC value of 0.09 µM with over 75% inhibition of intracellular amastigotes at low concentrations .
- Comparative Analysis : A comparative analysis between different thiophene derivatives demonstrated that those with specific substituents (e.g., benzyl groups) showed enhanced biological activity compared to simpler structures .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds with similar structures have demonstrated significant anticancer activity. For instance, derivatives containing thiophene and pyridine moieties have been tested against various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) using the MTT assay. These studies revealed that certain derivatives exhibited IC50 values indicating effective growth inhibition of cancer cells .
- The thieno[2,3-c]pyridine scaffold is noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK1 has been linked to reduced cancer cell proliferation .
- Anti-inflammatory Effects :
-
Antibacterial Activity :
- Similar thiophene derivatives have shown promising antibacterial properties against various strains, including those producing extended-spectrum beta-lactamases (ESBLs). This suggests that methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride could be investigated further for its antibacterial applications .
Therapeutic Potential
The compound's structural characteristics suggest several therapeutic applications:
- Psychotropic Medications : Thiophene derivatives have been explored for their psychotropic effects in treating psychiatric disorders such as anxiety and depression. Compounds with similar structures have shown promise as cannabinoid receptor antagonists .
- Diabetes Management : Certain thienopyridine derivatives have been identified as inhibitors of hepatic gluconeogenesis, presenting a potential avenue for managing type 2 diabetes mellitus .
Case Studies and Research Findings
A variety of studies highlight the applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formulas.
Structural and Functional Analysis
Ester Group Variations
- Methyl vs. Ethyl esters (e.g., ) may offer prolonged metabolic stability due to slower esterase cleavage .
Pyridine Substituents
- Benzyl vs. Isopropyl: The benzyl group in the target compound enables π-π stacking interactions with aromatic residues in receptor binding pockets, as seen in adenosine A1 receptor modulators . Isopropyl substituents (e.g., ) introduce steric bulk, which may hinder or enhance binding depending on the target’s active site topology.
Amide/Functional Group Modifications
- Thiophene-2-carboxamido: This group mimics the 3-benzoylthiophene motif in adenosine A1 enhancers, where the thiophene ring and carbonyl group are critical for allosteric activity .
- Amino Group (Ethyl 2-amino analog): Replacement of the amide with an amino group simplifies the structure but may reduce receptor affinity, as the keto carbonyl is essential for activity in related compounds .
Q & A
Basic: What are the key structural features and functional groups influencing the compound's reactivity?
The compound contains a tetrahydrothieno[2,3-c]pyridine core with a benzyl substituent at position 6, a thiophene-2-carboxamido group at position 2, and a methyl ester at position 3. Key functional groups include:
- Amide linkage : Critical for hydrogen bonding and biological interactions.
- Thiophene ring : Enhances π-π stacking and electronic interactions.
- Tetrahydrothienopyridine scaffold : Provides conformational rigidity and influences solubility .
Methodological Insight : Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and spatial arrangement .
Basic: What synthetic strategies are employed for constructing the tetrahydrothieno[2,3-c]pyridine core?
Synthesis typically involves:
Cyclization : Thiophene derivatives react with pyridine-like precursors under reflux conditions (e.g., CH₂Cl₂, DMF) to form the core .
Amide Coupling : Thiophene-2-carboxylic acid derivatives are coupled to the core using reagents like EDC/HOBt .
Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (methanol) ensures purity .
Key Challenge : Optimize cyclization temperature to avoid side products .
Basic: How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : Assign δ ~6.5–7.5 ppm for aromatic protons and δ ~170–175 ppm for carbonyl carbons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 463.0 g/mol for the hydrochloride salt) .
- Melting Point Analysis : Determines purity (e.g., analogs show mp 191–226°C) .
Note : Compare experimental data with computational predictions (e.g., PubChem) to validate assignments .
Advanced: How can synthetic yield be improved for multi-step reactions?
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalysis : Employ Pd-based catalysts for coupling reactions to reduce side products .
- Stepwise Monitoring : Use TLC or LC-MS to track reaction progress and isolate intermediates .
Case Study : Substituting CH₂Cl₂ with DMF increased cyclization yield by 15% in analogous syntheses .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm for tetrahydro ring protons) .
- X-ray Crystallography : Confirm absolute configuration for chiral centers, critical for SAR studies .
- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes .
Example : Discrepancies in carbonyl stretching (IR) were resolved by identifying rotameric forms .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the benzyl group with alkyl/aryl groups to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute thiophene with furan or isoxazole to modulate pharmacokinetics .
- In Silico Docking : Predict binding affinity to targets (e.g., enzymes) using molecular dynamics simulations .
Data-Driven Approach : Analogous compounds showed enhanced antibacterial activity with electron-withdrawing substituents .
Basic: What are the recommended handling and storage protocols?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester and amide groups .
- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid heat/sparks (decomposition risk) .
Stability Testing : Conduct accelerated degradation studies (pH 3–9, 40°C) to identify labile sites .
Advanced: How can enantioselective synthesis be achieved for chiral analogs?
- Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- Circular Dichroism (CD) : Verify enantiopurity by analyzing Cotton effects in the 200–250 nm range .
Case Study : Enantiomers of a related compound showed a 10-fold difference in bioactivity .
Advanced: How to address poor aqueous solubility for in vivo studies?
- Prodrug Design : Convert the methyl ester to a sodium carboxylate salt .
- Nanoparticle Formulation : Use PEGylated liposomes to enhance bioavailability .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Advanced: What mechanistic insights explain its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
